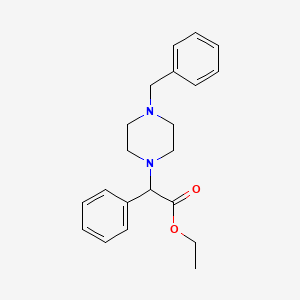

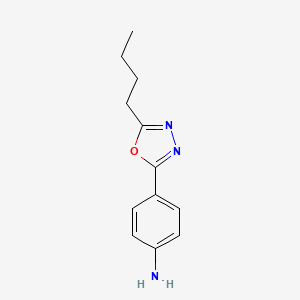

2-(4-苄基哌嗪基)-2-苯基乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-phenylpiperazine, a related compound, starts from phenylacetic acid and involves chlorination, amination, and reduction steps to yield the final product with an overall yield of 31.7% . Although the exact synthesis of Ethyl 2-(4-benzylpiperazino)-2-phenylacetate is not described, similar synthetic strategies could be employed, such as starting with a suitable phenylacetate derivative and introducing the benzylpiperazine group through nucleophilic substitution or other coupling reactions.

Molecular Structure Analysis

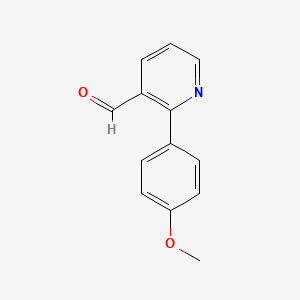

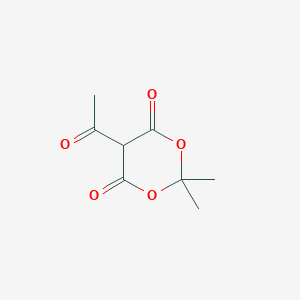

The molecular structure of Ethyl 2-(4-benzylpiperazino)-2-phenylacetate would consist of a phenyl ring, a piperazine ring, and an ester linkage. The phenyl ring provides aromaticity, which is a common feature in drug molecules for pi-pi interactions. The piperazine ring is a flexible, saturated heterocycle that can adopt various conformations to fit into biological targets. The ester linkage is a functional group that can be involved in hydrolysis reactions, potentially modifying the compound's bioactivity or solubility.

Chemical Reactions Analysis

While the specific chemical reactions of Ethyl 2-(4-benzylpiperazino)-2-phenylacetate are not detailed in the provided papers, compounds with similar structures can undergo a variety of chemical transformations. For example, esters can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols . Piperazine rings can be functionalized through electrophilic substitution or can act as nucleophiles in displacement reactions. The benzyl group could also be modified or removed through hydrogenation or halogenation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(4-benzylpiperazino)-2-phenylacetate can be inferred based on the properties of similar compounds. Esters generally have distinct odors and are less polar than their corresponding carboxylic acids, which affects their solubility in water and organic solvents . The presence of aromatic rings and a piperazine moiety would influence the compound's melting point, boiling point, and its ability to form intermolecular interactions, such as hydrogen bonds and pi-stacking, which are important for its potential biological activity.

科学研究应用

苯基哌嗪衍生物:专利综述

苯基哌嗪衍生物(包括类似于 2-(4-苄基哌嗪基)-2-苯基乙酸乙酯的化合物)已被确定为药物化学中的多功能支架,特别是对于中枢神经系统疾病。尽管它们的“类药物性”已得到证实,但这些化合物通常在中枢神经系统治疗领域之外未得到充分利用。综述表明,N-苯基哌嗪亚基通过适当的修饰,可以产生各种治疗领域的新型先导化合物和原型,表明此类化合物的潜在应用比目前公认的更为广泛 (Maia, Tesch, & Fraga, 2012)。

抗氧化能力反应途径

ABTS/PP 脱色测定法(一种评估抗氧化能力的方法)突出了抗氧化剂的多样反应途径,包括与酚类性质化合物相关的反应途径。这表明 2-(4-苄基哌嗪基)-2-苯基乙酸乙酯的衍生物也可能因其抗氧化活性而被探索,因为其结构灵活,可以进行修饰以增强特定的生物相互作用 (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020)。

人尿中致癌代谢物

对人尿中致癌代谢物的研究,包括对乙醇葡萄糖醛酸(EtG)等次要醇代谢物的研究,为研究与各种物质(包括与 2-(4-苄基哌嗪基)-2-苯基乙酸乙酯在结构上相关的物质)相关的代谢途径和潜在致癌风险提供了一个框架。这一研究领域对于了解长期接触此类化合物对健康的意义至关重要 (Hecht, 2002)。

乙基叔丁基醚的毒理学综述

对乙基叔丁基醚 (ETBE) 毒理学的全面综述提供了对醚类化合物(包括 2-(4-苄基哌嗪基)-2-苯基乙酸乙酯)的代谢、生物效应和潜在健康风险的见解。这项研究突出了评估风险的复杂性以及详细研究此类化合物生物相互作用的必要性 (Mcgregor, 2007)。

属性

IUPAC Name |

ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-2-25-21(24)20(19-11-7-4-8-12-19)23-15-13-22(14-16-23)17-18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPIBXSABLGXRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001221924 |

Source

|

| Record name | Ethyl α-phenyl-4-(phenylmethyl)-1-piperazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-benzylpiperazino)-2-phenylacetate | |

CAS RN |

863305-86-6 |

Source

|

| Record name | Ethyl α-phenyl-4-(phenylmethyl)-1-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863305-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α-phenyl-4-(phenylmethyl)-1-piperazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)